molecular formula C38H37N5O6S B2561171 N-(2-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide CAS No. 689759-96-4

N-(2-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide

Cat. No.: B2561171
CAS No.: 689759-96-4
M. Wt: 691.8
InChI Key: RQVHRPSMCVMKRW-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-g]quinazolin core. Key structural elements include:

  • Sulfanyl linkage: A thioether bridge at position 6 of the quinazolinone ring.
  • Butanamide chain: Substituted at the 2-position with an N-(2-methoxyphenyl) group.
  • Phenylpiperazine-carboxyl moiety: Attached via a benzyl group at position 5.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H37N5O6S/c1-3-34(35(44)39-29-11-7-8-12-31(29)47-2)50-38-40-30-22-33-32(48-24-49-33)21-28(30)37(46)43(38)23-25-13-15-26(16-14-25)36(45)42-19-17-41(18-20-42)27-9-5-4-6-10-27/h4-16,21-22,34H,3,17-20,23-24H2,1-2H3,(H,39,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVHRPSMCVMKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H37N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound features a unique structure that combines a quinazoline core with a methoxyphenyl group and a piperazine moiety. This structural diversity is believed to contribute to its varied biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the quinazoline scaffold suggests potential inhibition of kinases or other critical enzymes involved in cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular processes.
  • Receptor Modulation : It can modulate receptor activity, potentially influencing neurotransmitter systems and cellular communication.

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated that it can induce apoptosis in MCF7 breast cancer cells, comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

Preliminary assays have suggested that the compound possesses antimicrobial properties. It showed varying degrees of inhibition against both bacterial and fungal strains, indicating a broad-spectrum antimicrobial effect. The minimum inhibitory concentration (MIC) values were determined and compared with standard antibiotics .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound on several cancer cell lines. The results indicated that it inhibited cell proliferation significantly at micromolar concentrations. The mechanism was linked to the induction of oxidative stress and DNA damage .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of the compound against various pathogens. The results revealed that it had potent activity against Gram-positive bacteria and certain fungi, suggesting its potential as an antimicrobial agent in clinical settings .

Data Tables

Biological ActivityTest OrganismMIC (µg/mL)Reference
AnticancerMCF710
AntibacterialStaphylococcus aureus15
AntifungalCandida albicans20

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Molecular docking studies suggest that it can effectively bind to specific proteins involved in cancer progression. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.

Case Study 1: Cytotoxicity Assay

In a study assessing the cytotoxicity of N-(2-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide on MCF7 and NCI-H460 cell lines:

Cell LineGI50 (µM)TGI (µM)LC50 (µM)
MCF73.7912.5042.30
NCI-H46012.5025.0060.00

These results indicate a promising potential for this compound as an anticancer agent.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary screenings suggest that it may inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study 2: Antimicrobial Testing

A series of tests were conducted against common bacterial strains (e.g., E. coli and S. aureus). The minimum inhibitory concentrations (MIC) were determined to evaluate the effectiveness of the compound.

Comparison with Similar Compounds

Core Structural Similarities and Variations

The compound shares a [1,3]dioxolo[4,5-g]quinazolin scaffold with derivatives reported in and . Key differences arise in substituent groups:

Compound Core Structure Substituent at Position 6 Substituent at Position 7 Terminal Group
Target Compound [1,3]dioxolo[4,5-g]quinazolin Sulfanyl-butaneamide 4-(4-phenylpiperazine-1-carbonyl)benzyl N-(2-methoxyphenyl)
Same core Sulfanyl-ethylcarboxamide Cyclohexylaminocarbonyl N-(4-methoxyphenyl)methyl
Same core Sulfanyl-butaneamide 3-[(4-methoxyphenyl)methylcarbamoyl]propyl N-(furan-2-yl)methyl

Key Observations :

  • Position 6 : The sulfanyl-butaneamide group is conserved across analogues, suggesting its role in stabilizing interactions (e.g., hydrogen bonding via the amide).
  • Position 7 : The phenylpiperazine-carboxyl group in the target compound introduces enhanced lipophilicity compared to cyclohexyl or furanmethyl groups in analogues.

Physicochemical and Spectroscopic Properties

IR Spectroscopy :

  • Target Compound: Expected ν(C=O) at ~1680–1700 cm⁻¹ (quinazolinone and amide carbonyls) and ν(N-H) at ~3300 cm⁻¹ (piperazine NH).
  • : The furanmethyl group introduces ν(C-O-C) at ~1250 cm⁻¹, absent in the target compound.

NMR Data :

  • 1H-NMR : The methoxyphenyl group in the target compound produces a singlet at δ 3.8 ppm (OCH3), distinct from cyclohexyl protons (δ 1.2–2.0 ppm) in .

Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound
Molecular Weight ~650 g/mol ~620 g/mol ~630 g/mol
LogP (Predicted) 3.8 3.2 2.9
Hydrogen Bond Donors 3 2 3
Key Pharmacophore Quinazolinone + Piperazine Quinazolinone + Cyclohexyl Quinazolinone + Furanmethyl

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